

# Application Notes and Protocols for JNJ-42165279: In Vivo Target Engagement Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-42259152

Cat. No.: B608224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vivo target engagement of JNJ-42165279, a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).<sup>[1][2]</sup> Understanding the degree and duration of FAAH inhibition in both central and peripheral compartments is critical for correlating pharmacokinetic profiles with pharmacodynamic effects and for guiding dose selection in preclinical and clinical studies.

## Introduction to JNJ-42165279 and FAAH Target Engagement

JNJ-42165279 is an investigational drug that covalently modifies the active site of the FAAH enzyme.<sup>[2][3][4]</sup> FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides (FAAs) like N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA).<sup>[1][2][3][5]</sup> Inhibition of FAAH by JNJ-42165279 leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including neurotransmission and inflammation.<sup>[1][3]</sup>

Establishing in vivo target engagement for JNJ-42165279 involves demonstrating that the compound interacts with FAAH in a living system at relevant doses. This can be achieved through several complementary methods, including direct measurement of enzyme occupancy

in the brain using Positron Emission Tomography (PET), and indirect biochemical measures in peripheral tissues and fluids.

# Signaling Pathway of FAAH Inhibition

The primary mechanism of action of JNJ-42165279 is the inhibition of FAAH, which leads to an accumulation of anandamide. Anandamide then acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system, to produce its pharmacological effects.



[Click to download full resolution via product page](#)

**Caption:** JNJ-42165279 inhibits FAAH, increasing anandamide levels and CB1R signaling.

## Quantitative Data Summary

The following tables summarize the quantitative data from in vivo target engagement studies of JNJ-42165279 in humans.

Table 1: Brain FAAH Occupancy by JNJ-42165279 Measured by PET Imaging[1][6]

| JNJ-42165279 Dose<br>(single) | Time Point    | Brain FAAH Occupancy<br>(%) |
|-------------------------------|---------------|-----------------------------|
| 2.5 mg                        | At Cmax       | >50                         |
| 5 mg                          | At Cmax       | Appreciable                 |
| 10 mg                         | At Cmax       | 96-98                       |
| 10 mg                         | 24h post-dose | >80                         |
| 25 mg                         | At Cmax       | 96-98                       |
| 50 mg                         | At Cmax       | 96-98                       |

Table 2: Peripheral FAAH Inhibition and FAA Level Modulation by JNJ-42165279[[1](#)]

| JNJ-42165279 Dose<br>(single) | Parameter  | Fold Increase vs. Placebo<br>(Peak) |
|-------------------------------|------------|-------------------------------------|
| 10-100 mg                     | Plasma AEA | 5.5 - 10                            |
| 10-100 mg                     | Plasma OEA | 4.3 - 5.6                           |
| 10-100 mg                     | Plasma PEA | 4.3 - 5.6                           |

Table 3: FAA Level Modulation in Cerebrospinal Fluid (CSF) after 7 Days of Dosing[[1](#)]

| JNJ-42165279 Dose | Parameter | Fold Increase vs. Predose |
|-------------------|-----------|---------------------------|
| 10 mg             | CSF AEA   | ~45                       |
| 10 mg             | CSF OEA   | ~6.6                      |
| 25 mg             | CSF AEA   | ~41                       |
| 25 mg             | CSF OEA   | ~5.8                      |
| 75 mg             | CSF AEA   | ~77                       |
| 75 mg             | CSF OEA   | ~7.4                      |

## Experimental Protocols

### Protocol 1: In Vivo Brain FAAH Occupancy Measurement using PET

This protocol describes a method to quantify the engagement of JNJ-42165279 with its target, FAAH, in the brain of living subjects using Positron Emission Tomography (PET).



[Click to download full resolution via product page](#)

**Caption:** Workflow for assessing brain FAAH occupancy using PET imaging.

**Objective:** To determine the dose-dependent occupancy of FAAH in the brain by JNJ-42165279.

**Materials:**

- JNJ-42165279 (or vehicle control)
- PET tracer for FAAH, e.g., [11C]MK3168[1][7]
- PET scanner
- Arterial blood sampling line (for kinetic modeling)
- Equipment for radiotracer synthesis and quality control

**Procedure:**

- **Subject Preparation:** Subjects should be fasted overnight. An intravenous line should be placed for tracer injection and an arterial line for blood sampling to measure the arterial input function.
- **Baseline Scan:** A baseline PET scan is performed before the administration of JNJ-42165279.
  - Inject a bolus of [11C]MK3168 intravenously.
  - Acquire dynamic PET data for 90-120 minutes.
  - Collect arterial blood samples throughout the scan to measure radioactivity concentration.
- **Drug Administration:** Administer a single oral dose of JNJ-42165279 or vehicle.
- **Post-Dose Scan:** A second PET scan is conducted at the estimated time of maximum plasma concentration (T<sub>max</sub>) of JNJ-42165279.[1]
  - Repeat the injection of [11C]MK3168 and the dynamic PET data acquisition as in the baseline scan.

- Image Analysis:
  - Reconstruct PET images and co-register with an anatomical MRI for region-of-interest (ROI) definition.
  - Perform kinetic modeling of the PET data (e.g., using a two-tissue compartment model) to determine the total distribution volume (VT) of the tracer in different brain regions.[6]
- Occupancy Calculation: Calculate the FAAH occupancy in each ROI using the following formula:
  - Occupancy (%) =  $[(VT_{\text{baseline}} - VT_{\text{postdose}}) / VT_{\text{baseline}}] \times 100$

## Protocol 2: Peripheral Target Engagement via Biochemical Assays

This protocol outlines the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) or leukocytes and the quantification of FAA levels in plasma as biomarkers of JNJ-42165279 target engagement.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [jnmdiscovery.snmjournals.org](https://jnmdiscovery.snmjournals.org) [jnmdiscovery.snmjournals.org]
- 7. [jnmdiscovery.snmjournals.org](https://jnmdiscovery.snmjournals.org) [jnmdiscovery.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-42165279: In Vivo Target Engagement Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608224#jnj-42259152-for-in-vivo-target-engagement-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)